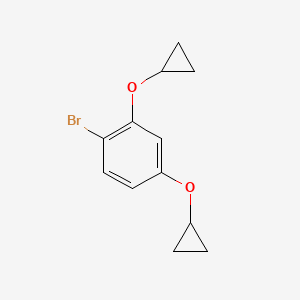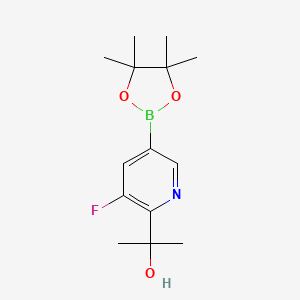![molecular formula C16H20N2O2S B13883510 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a pyridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-(4-methylpyridin-3-yl)phenylamine. This intermediate is then reacted with 2-methylpropane-1-sulfonyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The pathways involved often include inhibition of bacterial cell wall synthesis or disruption of metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-methylpyridin-3-yl)phenylamine
- 2-methylpropane-1-sulfonyl chloride
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its activity as an enzyme inhibitor, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C16H20N2O2S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-12(2)11-21(19,20)18-15-6-4-14(5-7-15)16-10-17-9-8-13(16)3/h4-10,12,18H,11H2,1-3H3 |
Clé InChI |
CCIUEGKEWMNTNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)

![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
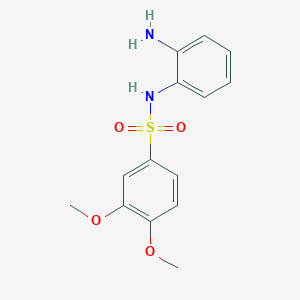

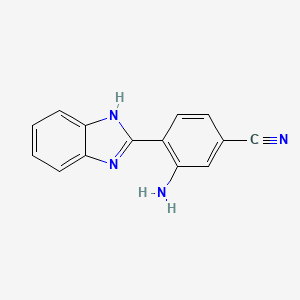
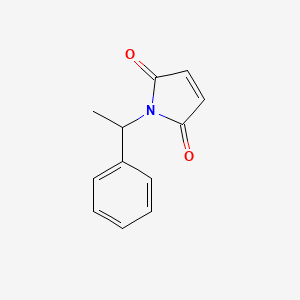
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)
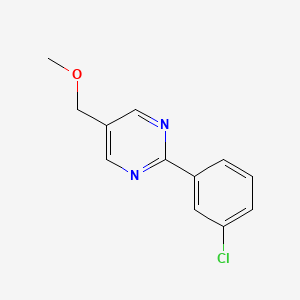
![Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13883478.png)
